

# Application Notes: Imipenem in the Study of Multidrug-Resistant Organism (MDRO) Infections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem*

Cat. No.: *B608078*

[Get Quote](#)

## Introduction

**Imipenem** is a broad-spectrum  $\beta$ -lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.<sup>[1][2]</sup> It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.<sup>[2]</sup> Due to its stability against many  $\beta$ -lactamases, **imipenem** has historically been a last-resort antibiotic for treating severe infections.<sup>[3]</sup> However, the rise of multidrug-resistant organisms (MDROs) expressing carbapenem-hydrolyzing enzymes (carbapenemases) has challenged its efficacy.<sup>[3][4]</sup>

To counteract resistance, **imipenem** is co-administered with cilastatin, a dehydropeptidase-I inhibitor that prevents its rapid degradation in the kidneys.<sup>[2][5]</sup> More recently, the combination of **imipenem**/cilastatin with relebactam (I-R), a novel  $\beta$ -lactamase inhibitor, has been developed.<sup>[6][7]</sup> Relebactam restores **imipenem**'s activity against many resistant strains, including those producing *Klebsiella pneumoniae* carbapenemase (KPC) and AmpC  $\beta$ -lactamases, as well as multidrug-resistant *Pseudomonas aeruginosa*.<sup>[6][7][8]</sup> This combination is largely unaffected by resistance mechanisms like efflux pumps or porin channel loss in *P. aeruginosa*.<sup>[7]</sup>

These application notes provide an overview of the use of **imipenem** in research settings, focusing on its application against MDROs, summarizing key quantitative data, and detailing relevant experimental protocols.

## Data Presentation

### Table 1: Clinical Efficacy of Imipenem-Based Regimens against MDRO Infections

| Study Reference                    | Infection Type(s)                                               | Pathogen(s)                               | Treatment Regimen                      | No. of Patients | Clinical Success/ Cure Rate | Key Findings                                                                                          |
|------------------------------------|-----------------------------------------------------------------|-------------------------------------------|----------------------------------------|-----------------|-----------------------------|-------------------------------------------------------------------------------------------------------|
| Brooks RG, et al. (1985)[1]        | Various serious infections                                      | Mixed aerobic/anaerobic bacteria          | Imipenem/ Cilastatin                   | 33              | 79%                         | Highly effective for a wide variety of serious bacterial infections.                                  |
| Shilliday BB, et al. (1987)[9]     | Infections in burn patients (Pulmonary, UTI, Wound, Bacteremia) | Primarily P. aeruginosa                   | Imipenem/ Cilastatin                   | 20              | 65% (13/20)                 | Clinically successful in the majority of patients; resistance emerged in some P. aeruginosa isolates. |
| Jorgensen J, et al. (2021)[6] [10] | Mixed, primarily pulmonary                                      | P. aeruginosa (76%), other Gram-negatives | Imipenem/ Cilastatin/R elebactam (I-R) | 21              | 67% (30-day survival)       | I-R used when no other active agents were available; majority of P. aeruginosa isolates were MDR.     |
| Gallagher JC, et al.               | Primarily lower respiratory                                     | P. aeruginosa (72.2%)                     | Imipenem/ Cilastatin/R                 | 151             | 70.2%                       | Real-world study showing                                                                              |

|                                 |                                     |                             |                                       |     |                                                                                                    |
|---------------------------------|-------------------------------------|-----------------------------|---------------------------------------|-----|----------------------------------------------------------------------------------------------------|
| (2025)[7]<br>[11]               | tract infections<br>(52.3%)         | other Gram-negatives        | elebactam (I-R)                       |     | clinical success in a large cohort with carbapene m-nonsusceptible pathogens.                      |
| Dadashi M, et al.<br>(2025)[12] | Severe MDR Gram-negative infections | KPC-producing K. pneumoniae | Imipenem/Cilastatin/R elebactam (I-R) | N/A | High clinical success demonstrated high success rates in a critically ill patient cohort in Italy. |

**Table 2: Microbiological Efficacy of Imipenem-Based Regimens**

| Study Reference                                  | Organism(s)                                               | Method                 | Key Findings                                                                                                                                          |
|--------------------------------------------------|-----------------------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Brooks RG, et al. (1985) <a href="#">[1]</a>     | Mixed bacteria                                            | Clinical evaluation    | Microbiologic cure was achieved in 85% (23/27) of evaluable patients.                                                                                 |
| El-badawy MF, et al. (2019) <a href="#">[13]</a> | Multi-drug resistant <i>P. aeruginosa</i>                 | Checkerboard Technique | Combination of imipenem and amikacin showed synergistic activity, reducing the MIC of imipenem from 256 µg/mL to 1 µg/mL.                             |
| Tamma PD, et al. (2024) <a href="#">[14]</a>     | ESBL-producing Enterobacteriales (Pyelonephritis or cUTI) | IDSA Guidance          | Imipenem-cilastatin is a preferred agent when resistance or toxicities preclude the use of TMP-SMX or fluoroquinolones.                               |
| Dadashi M, et al. (2025) <a href="#">[15]</a>    | Various Gram-negatives                                    | Meta-analysis          | I-R (250mg relebactam dose) showed no statistically significant difference in microbiologic response at early follow-up compared to standard of care. |
| Al-Harbi et al. (2020) <a href="#">[16]</a>      | <i>P. aeruginosa</i>                                      | MIC Testing            | 32 out of 634 clinical isolates (5%) were imipenem-resistant. High-level resistance (MIC $\geq$ 64 mg/L) was found in 84.3% of these.                 |

**Table 3: In Vivo Efficacy of Imipenem in Murine Infection Models**

| Study Reference                 | Animal Model                 | Pathogen                                  | Treatment Regimen                        | Key Efficacy Endpoint & Results                                                                 |
|---------------------------------|------------------------------|-------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------|
| El-badawy MF, et al. (2019)[13] | Peritonitis Mouse Model      | Multi-drug resistant <i>P. aeruginosa</i> | Imipenem + Amikacin                      | Statistically significant reduction in bacterial counts ( $p < 0.5$ ) with combination therapy. |
| Taha EA, et al. (2022)[17]      | Peritonitis Mouse Model      | Multi-drug resistant <i>E. coli</i>       | Imipenem + Amikacin                      | Combination therapy showed a bactericidal effect after 24 hours.                                |
| Cottrell ML, et al. (2016)[3]   | Disseminated Infection Model | Imipenem-resistant <i>P. aeruginosa</i>   | Imipenem + Relebactam (10, 20, 40 mg/kg) | Log reduction in CFU of 1.72, 3.13, and 3.73, respectively.                                     |
| Cottrell ML, et al. (2016)[3]   | Disseminated Infection Model | Imipenem-resistant <i>K. pneumoniae</i>   | Imipenem + Relebactam (20, 40, 80 mg/kg) | Log reduction in CFU of 2.29, 3.06, and 2.36, respectively.                                     |

## Experimental Protocols

### Protocol 1: Antimicrobial Susceptibility Testing (AST) - Checkerboard Synergy Assay

This protocol is adapted from studies evaluating the synergistic effect of **imipenem** in combination with other antibiotics, such as amikacin.[13][17]

Objective: To determine the in vitro synergistic, additive, indifferent, or antagonistic effect of **imipenem** combined with a second antimicrobial agent against an MDRO isolate.

Materials:

- MDRO bacterial isolate (e.g., *P. aeruginosa*, *E. coli*)
- Mueller-Hinton broth (MHB)
- **Imipenem** and second antibiotic stock solutions
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Isolate Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in MHB to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL in each well.
- Antibiotic Dilution:
  - Prepare serial twofold dilutions of **imipenem** in MHB along the x-axis of the 96-well plate.
  - Prepare serial twofold dilutions of the second antibiotic (e.g., amikacin) in MHB along the y-axis.
  - The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
- Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

- Calculation of Fractional Inhibitory Concentration Index (FICI):
  - FIC of **Imipenem** = (MIC of **Imipenem** in combination) / (MIC of **Imipenem** alone)
  - FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
  - $FICI = FIC \text{ of } \mathbf{Imipenem} + FIC \text{ of Second Antibiotic}$
- Interpretation:
  - Synergy:  $FICI \leq 0.5$
  - Additive/Indifference:  $0.5 < FICI \leq 4.0$
  - Antagonism:  $FICI > 4.0$

## Protocol 2: In Vivo Murine Peritonitis Model

This protocol outlines a common model to assess the efficacy of antibiotic treatments for systemic infections caused by MDROs.[\[13\]](#)[\[17\]](#)

Objective: To evaluate the in vivo therapeutic efficacy of **imipenem**, alone or in combination, in a mouse model of peritonitis.

### Materials:

- Laboratory mice (e.g., Swiss albino, BALB/c)
- MDRO bacterial isolate
- Sterile saline or appropriate vehicle
- **Imipenem** and other test antibiotics
- Syringes and needles for injection

### Procedure:

- Infection Induction:
  - Prepare a mid-logarithmic phase culture of the MDRO isolate.
  - Inject a specific inoculum (e.g.,  $1 \times 10^8$  CFU) intraperitoneally (IP) into each mouse to induce peritonitis.
- Animal Groups: Divide the animals into multiple groups (n=6-10 per group):
  - Group 1: Negative control (infected, receives sterile saline).
  - Group 2: **Imipenem** monotherapy.
  - Group 3: Second antibiotic monotherapy.
  - Group 4: **Imipenem** + second antibiotic combination therapy.
- Treatment Administration:
  - Begin treatment at a specified time post-infection (e.g., 2-3 hours).
  - Administer antibiotics via the appropriate route (e.g., intraperitoneally or subcutaneously) at clinically relevant doses and intervals. For example, **imipenem** at 40 mg/kg every 4 hours.[17]
- Monitoring and Endpoint:
  - Monitor animals for signs of illness and mortality over a defined period (e.g., 24-72 hours).
  - At the end of the experiment (e.g., 24 hours), euthanize a subset of animals from each group.
  - Collect peritoneal fluid or blood samples for bacterial load quantification via serial dilution and plating on agar plates.
- Data Analysis: Compare the bacterial counts (CFU/mL) between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in bacterial load in the treatment groups indicates efficacy.

## Protocol 3: In Vitro Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[\[13\]](#)

Objective: To determine the rate of bacterial killing by **imipenem** at various concentrations.

Materials:

- MDRO bacterial isolate
- Mueller-Hinton broth (MHB)
- **Imipenem** stock solution
- Sterile tubes or flasks
- Agar plates for colony counting

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension in MHB to achieve a starting density of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Assay Setup: Prepare tubes with MHB containing **imipenem** at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.
- Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.
- Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours.
- Data Collection: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

- Data Analysis:
  - Plot the  $\log_{10}$  CFU/mL against time for each antibiotic concentration.
  - Bactericidal activity is typically defined as a  $\geq 3$ - $\log_{10}$  (99.9%) reduction in the initial CFU/mL.
  - Synergy in combination studies is defined as a  $\geq 2$ - $\log_{10}$  decrease in CFU/mL by the combination compared with the most active single agent.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Imipenem** and common bacterial resistance pathways.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **Imipenem** combination therapy.

[Click to download full resolution via product page](#)

Caption: Logical flow for the clinical application of **Imipenem/Relebactam**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Open trial of imipenem/cilastatin therapy for serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 3. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. Real-World Applications of Imipenem-Cilastatin-Relebactam: Insights From a Multicenter Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Treatment Options for Multidrug Resistant Gram-Negative Pathogens in Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial of imipenem/cilastatin in severely burned and infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Early Multicenter Experience With Imipenem-Cilastatin-Relebactam for Multidrug-Resistant Gram-Negative Infections | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Restoring Control: Real-World Success with Imipenem–Relebactam in Critical MDR Infections—A Multicenter Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 15. Clinical and Microbiologic Efficacy and Safety of Imipenem/Cilastatin/Relebactam in Complicated Infections: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Imipenem in the Study of Multidrug-Resistant Organism (MDRO) Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608078#application-of-imipenem-in-studies-of-multidrug-resistant-organism-infections]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)